molecular formula C16H10Cl2N4 B373962 8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No. B373962
M. Wt: 329.2g/mol
InChI Key: BDQFWTZESHZRGW-UHFFFAOYSA-N
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Patent
US04012413

Procedure details

In the manner given in Example 22, 1-[2-(methylamino)-propyl]-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine is treated successively with acetaldehyde and sodium cyanoborohydride to give 1-[2-N-ethyl-N-methylamino)propyl]-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine.
Name
1-[2-(methylamino)-propyl]-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNC(C)C[C:5]1[N:9]2[C:10]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:11]=3[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[Cl:21])=[N:13][CH2:14][C:8]2=[N:7][N:6]=1.C(=O)C.C([BH3-])#N.[Na+]>>[Cl:26][C:23]1[CH:24]=[CH:25][C:10]2[N:9]3[CH:5]=[N:6][N:7]=[C:8]3[CH2:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[Cl:21])[C:11]=2[CH:22]=1 |f:2.3|

Inputs

Step One
Name
1-[2-(methylamino)-propyl]-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(CC1=NN=C2N1C1=C(C(=NC2)C2=C(C=CC=C2)Cl)C=C(C=C1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C=NN3)C3=C(C=CC=C3)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.